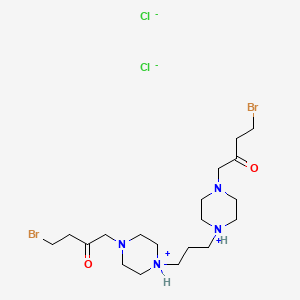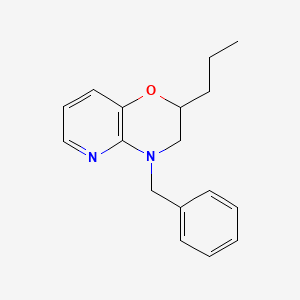
Ferrous lactate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous lactate dihydrate, also known as iron(II) lactate dihydrate, is a coordination complex of iron(II) with lactate ligands. It is commonly used as a food additive, nutritional supplement, and in various industrial applications. The compound appears as greenish-white crystals or light green powder and is known for its solubility in water and negligible solubility in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous lactate dihydrate can be synthesized through several reactions. One common method involves the reaction of calcium lactate with iron(II) sulfate:
Ca(C3H5O3)2(aq) + FeSO4(aq) → CaSO4(s) + Fe(C3H5O3)2(aq)
Another route involves the combination of lactic acid with calcium carbonate and iron(II) sulfate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then dried and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
Ferrous lactate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize upon exposure to air, forming iron(III) compounds.
Reduction: It can be reduced under specific conditions to form iron(0) or other lower oxidation state iron compounds.
Substitution: The lactate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iron(III) lactate, while reduction can produce metallic iron .
Scientific Research Applications
Ferrous lactate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various iron-containing compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: this compound is used to treat iron-deficiency anemia and as a nutritional supplement to fortify foods with iron.
Industry: It is used in the production of proton-exchange membrane fuel cells (PEMFCs) and as a color retention agent in food processing .
Mechanism of Action
The mechanism of action of ferrous lactate dihydrate involves its role as a source of iron(II) ions. In biological systems, these ions are essential for the production of hemoglobin and other iron-containing proteins. The compound interacts with molecular targets such as transferrin and ferritin, facilitating iron transport and storage .
Comparison with Similar Compounds
Similar Compounds
- Ferrous fumarate
- Ferrous gluconate
- Ferrous sulfate
- Ferric citrate
- Iron(II) oxalate dihydrate
Uniqueness
Ferrous lactate dihydrate is unique due to its specific coordination with lactate ligands, which provides distinct solubility and stability properties. Compared to other iron supplements like ferrous sulfate and ferrous gluconate, this compound is less likely to cause gastrointestinal side effects and has better bioavailability .
Properties
CAS No. |
1654003-97-0 |
|---|---|
Molecular Formula |
C6H14FeO8 |
Molecular Weight |
270.02 g/mol |
IUPAC Name |
2-hydroxypropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C3H6O3.Fe.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 |
InChI Key |
HBBOMTPSSVKNES-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


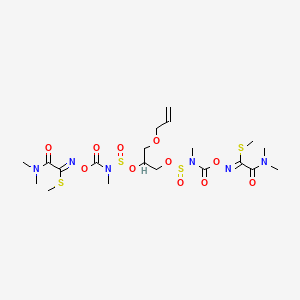
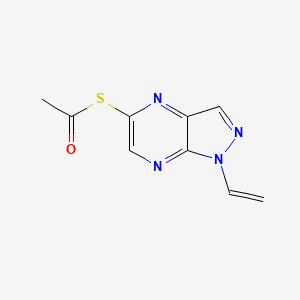
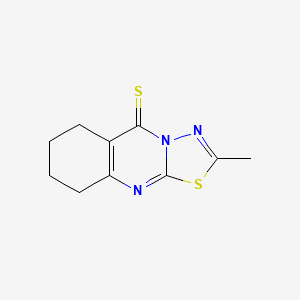

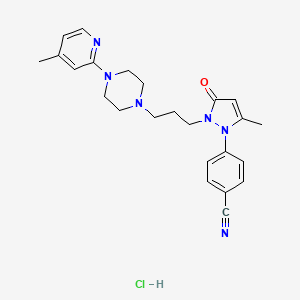

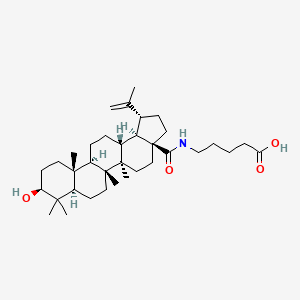
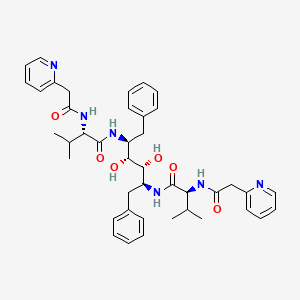
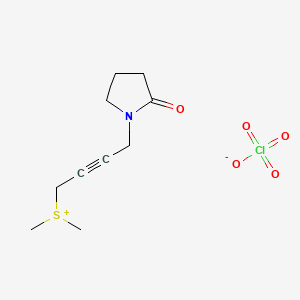
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)

![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
